2,5-Dioxopyrrolidin-1-yl methyl terephthalate
Description
Properties
IUPAC Name |
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO6/c1-19-12(17)8-2-4-9(5-3-8)13(18)20-14-10(15)6-7-11(14)16/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMABXBMGNFHCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl methyl terephthalate typically involves the reaction of terephthalic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of 2,5-Dioxopyrrolidin-1-yl methyl terephthalate may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl methyl terephthalate can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the succinimide group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield terephthalic acid and N-hydroxysuccinimide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically in the presence of a base such as triethylamine.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the compound.
Major Products
Substitution Reactions: Products depend on the nucleophile used, such as amides or esters.
Hydrolysis: The major products are terephthalic acid and N-hydroxysuccinimide.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl methyl terephthalate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is utilized in the modification of biomolecules, such as proteins and peptides, for labeling or immobilization purposes.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl methyl terephthalate involves its reactivity towards nucleophiles. The succinimide group acts as a leaving group, facilitating the formation of new covalent bonds with nucleophiles. This property is exploited in various applications, such as the modification of biomolecules .
Comparison with Similar Compounds
Research Findings and Data Gaps
- Synthetic Challenges: Limited data exist on the synthesis and purification of 2,5-dioxopyrrolidin-1-yl methyl terephthalate. Its biotinylated analogs, however, are synthesized via NHS-ester chemistry, suggesting analogous pathways .
- Toxicity and Handling : Safety data for the fumarate analog (CAS 1577222-14-0) recommend avoiding inhalation and skin contact, implying similar precautions for the terephthalate derivative .
Biological Activity
2,5-Dioxopyrrolidin-1-yl methyl terephthalate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential applications in therapeutic contexts.
Chemical Structure and Properties
2,5-Dioxopyrrolidin-1-yl methyl terephthalate has the following chemical structure:
- Chemical Formula : CHNO
- CAS Number : 264270-90-8
This compound belongs to the class of pyrrolidine derivatives and is characterized by the presence of a dioxopyrrolidine moiety linked to a methyl terephthalate group.
Anticonvulsant and Antinociceptive Properties
Research indicates that derivatives of 2,5-dioxopyrrolidin-1-yl methyl terephthalate exhibit significant anticonvulsant and antinociceptive activities. A study demonstrated that hybrid compounds derived from this structure showed protective effects in various mouse models for seizures, including:
- Maximal Electroshock (MES) Test
- Pentylenetetrazole (PTZ)-induced Seizures
- 6 Hz Seizures
For instance, one derivative (referred to as Compound 22) displayed potent anticonvulsant activity with effective doses (ED) as low as 22.4 mg/kg in the 6 Hz model and showed efficacy in formalin-induced pain models .
The biological activity of 2,5-dioxopyrrolidin-1-yl methyl terephthalate is believed to be mediated through multiple mechanisms, including:
- Inhibition of Sodium/Calcium Currents : This may contribute to its anticonvulsant effects.
- Antagonism of TRPV1 Receptors : This mechanism is associated with its pain-relieving properties .
Case Studies
Several studies have highlighted the efficacy of compounds derived from 2,5-dioxopyrrolidin-1-yl methyl terephthalate. For example:
- Study on Anticonvulsant Activity :
- Evaluation of Pain Relief :
Data Tables
| Compound | ED50 (mg/kg) | Model Tested | Activity Type |
|---|---|---|---|
| Compound 22 | 23.7 | MES | Anticonvulsant |
| Compound 22 | 22.4 | 6 Hz | Anticonvulsant |
| Compound 22 | 59.4 | PTZ | Anticonvulsant |
| Compound 22 | Not specified | Formalin-induced pain | Antinociceptive |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2,5-Dioxopyrrolidin-1-yl methyl terephthalate with high yield and purity?
- Methodology : The compound is typically synthesized via an esterification reaction between methyl terephthalate and a 2,5-dioxopyrrolidin-1-yl (succinimidyl) activating group. Key steps include:
- Use of aprotic solvents (e.g., DMF or DMSO) to stabilize the reactive intermediate .
- Optimization of reaction time and temperature to minimize hydrolysis of the succinimidyl ester.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from anhydrous ethanol to remove unreacted starting materials .
Q. How can researchers characterize the stability of 2,5-Dioxopyrrolidin-1-yl methyl terephthalate under varying storage conditions?
- Methodology :
- Conduct accelerated stability studies by exposing the compound to controlled humidity (40–80% RH), temperature (4°C, 25°C, 40°C), and light (UV/visible) over 1–12 weeks .
- Monitor degradation via TLC or LC-MS to detect hydrolysis products (e.g., free terephthalic acid or methyl ester derivatives).
Advanced Research Questions
Q. What experimental strategies resolve contradictions in crystallographic data for 2,5-Dioxopyrrolidin-1-yl methyl terephthalate derivatives?
- Methodology :
- Employ single-crystal X-ray diffraction (SC-XRD) using synchrotron radiation for high-resolution data. Refinement with SHELXL (e.g., twin refinement for non-merohedral twinning) improves accuracy in bond-length and angle determination .
- Cross-validate with solid-state NMR (-CP/MAS) to resolve ambiguities in molecular packing or hydrogen-bonding networks .
Q. How can factorial design optimize reaction conditions for synthesizing functionalized derivatives of this compound?
- Methodology :
- Apply a 2 factorial design to evaluate variables: catalyst loading (e.g., DMAP), solvent polarity (DMF vs. THF), and stoichiometry (molar ratio of reactants).
- Response surface methodology (RSM) identifies optimal conditions for maximizing yield while minimizing side products (e.g., hydrolysis) .
- Example : For NHS-ester couplings, a central composite design revealed that 1.2 equivalents of DCC in anhydrous DMF at 0–4°C minimized racemization .
Q. What mechanistic insights explain the reactivity of 2,5-Dioxopyrrolidin-1-yl methyl terephthalate in bioconjugation reactions?
- Methodology :
- Use -isotope labeling and kinetic studies (stopped-flow UV-Vis) to track nucleophilic attack by amines on the succinimidyl ester.
- Computational modeling (DFT) identifies transition states and quantifies activation barriers for acylation vs. hydrolysis pathways .
- Key Insight : The electron-withdrawing terephthalate moiety increases electrophilicity at the carbonyl carbon, accelerating amine conjugation compared to aliphatic succinimidyl esters .
Applications in Advanced Research
Q. How is this compound utilized in developing fluorogenic probes for enzymatic activity assays?
- Methodology :
- Conjugate the succinimidyl ester to peptide substrates containing fluorogenic quencher-dye pairs (e.g., Dabcyl/Edans). Enzymatic cleavage releases the fluorophore, detectable via fluorescence spectroscopy .
- Validate specificity using protease inhibitors (e.g., PMSF for serine proteases) and negative controls (enzyme-free reactions) .
Q. What role does this compound play in synthesizing molecularly imprinted polymers (MIPs) for sensor applications?
- Methodology :
- Use the ester as a cross-linker during polymerization with functional monomers (e.g., methacrylic acid). Template molecules (e.g., pharmaceuticals) are embedded, then extracted to create selective binding cavities .
- Characterize MIPs via BET surface area analysis and rebinding assays (HPLC quantification of template uptake) .
Data Contradiction and Resolution
Q. How should researchers address discrepancies in reported biological activities of derivatives?
- Resolution Strategy :
- Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control for environmental variables.
- Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to confirm activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
